6-Chloro-3-methyl-1,2-benzoxazole
Overview
Description
6-Chloro-3-methyl-1,2-benzoxazole is a heterocyclic compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position distinguishes it from other benzoxazole derivatives.
Mechanism of Action
Target of Action
6-Chloro-3-methyl-1,2-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives elicit their function by targeting various enzymes or proteins that are involved in the pathway of disease formation and proliferation . They have been found to affect a wide range of metabolic pathways and cellular processes in disease pathology .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others
Biochemical Analysis
Biochemical Properties
6-Chloro-3-methyl-1,2-benzoxazole elicits its function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation .
Cellular Effects
The benzoxazole derivatives have shown to possess potent anticancer activity . For instance, they have been found to be effective against the human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
It is known that benzoxazole derivatives can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with appropriate chlorinated and methylated precursors. One common method is the reaction of 2-aminophenol with 6-chloro-3-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methyl-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3)
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water)
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)
Major Products:
Substitution: 6-Amino-3-methyl-1,2-benzoxazole, 6-Methylthio-3-methyl-1,2-benzoxazole
Oxidation: 6-Chloro-3-carboxy-1,2-benzoxazole, 6-Chloro-3-formyl-1,2-benzoxazole
Reduction: 6-Chloro-3-methyl-1,2-benzoxazoline
Scientific Research Applications
Comparison with Similar Compounds
6-Chloro-3-methyl-1,2-benzoxazole can be compared with other benzoxazole derivatives to highlight its uniqueness:
Similar Compounds: 2-Aminobenzoxazole, 6-Fluoro-3-methyl-1,2-benzoxazole, 6-Bromo-3-methyl-1,2-benzoxazole
Uniqueness: The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position imparts unique chemical and biological properties to this compound. .
Properties
IUPAC Name |
6-chloro-3-methyl-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNSTAUYQDVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497018 | |
Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66033-73-6 | |
Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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